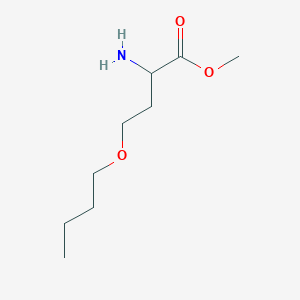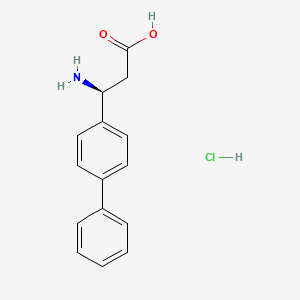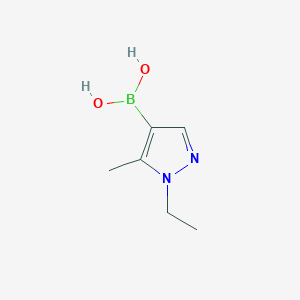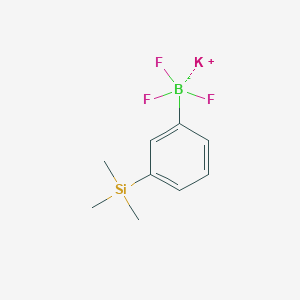![molecular formula C7H7BrN2OS B15302011 2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted amine with a thioamide in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur or nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the thiazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine: Similar in structure but with different ring fusion.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Contains a methyl group instead of a bromine atom
Uniqueness
2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one is unique due to its specific ring structure and the presence of a bromine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H7BrN2OS |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
2-bromo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one |
InChI |
InChI=1S/C7H7BrN2OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H,9,11) |
InChI-Schlüssel |
PSLPLPGLWJVJHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
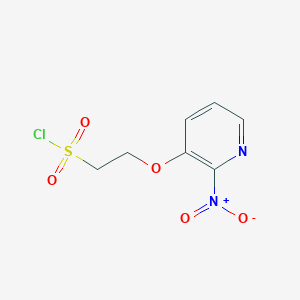

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

